

Understanding the free base form of YM-58483

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM-58790 free base

Cat. No.: B12398103

[Get Quote](#)

An In-Depth Technical Guide to the Free Base Form of YM-58483 (BTP-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-58483, also known to as BTP-2, is a potent and selective small molecule inhibitor of store-operated Ca^{2+} entry (SOCE).[1][2][3] As a pyrazole derivative, it has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of Ca^{2+} release-activated Ca^{2+} (CRAC) channels, the primary conduits of SOCE in non-excitable cells.[2][4][5] This technical guide provides a comprehensive overview of the free base form of YM-58483, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its application in biomedical research. The information is intended to support researchers, scientists, and drug development professionals in utilizing YM-58483 to explore cellular signaling pathways and its therapeutic potential in various diseases, including autoimmune disorders and asthma.[4][6]

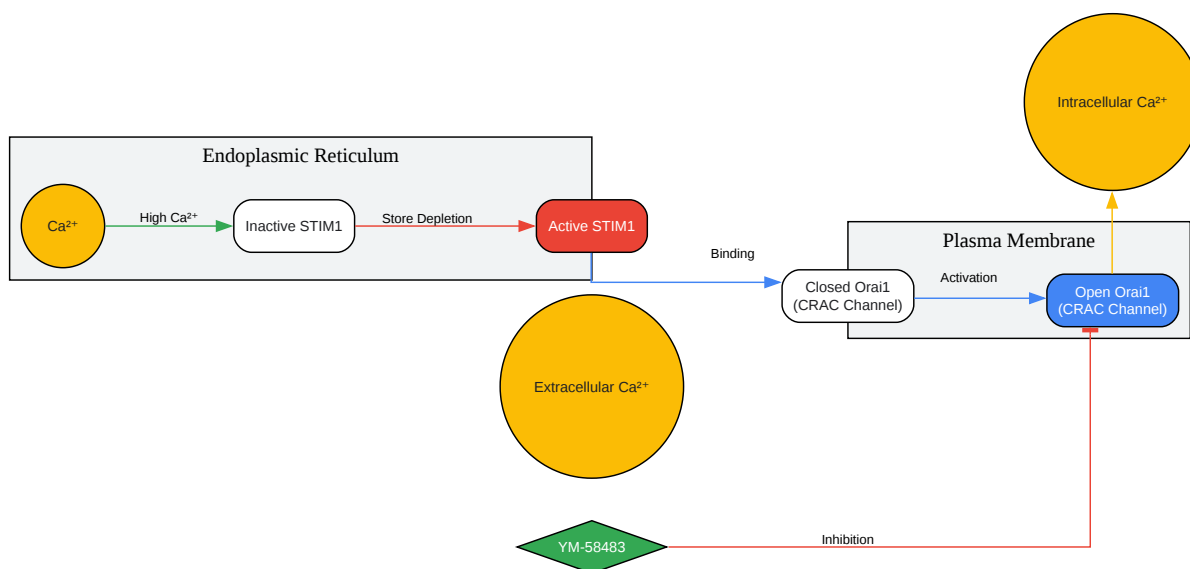
Physicochemical Properties

The free base form of YM-58483 is characterized by the following properties:

Property	Value	Reference
Molecular Formula	C ₁₅ H ₉ F ₆ N ₅ OS	[2]
Molecular Weight	421.32 g/mol	[2]
CAS Number	223499-30-7	[2]
Purity	≥98%	[7]
Solubility	Soluble to 100 mM in DMSO and ethanol	[2]
Storage	Store at +4°C	[2]

Mechanism of Action

YM-58483 selectively inhibits SOCE by blocking CRAC channels.[1][2][3] In non-excitabile cells, such as lymphocytes, the depletion of intracellular calcium stores, primarily the endoplasmic reticulum (ER), triggers the activation of STIM1 (Stromal Interaction Molecule 1), a Ca²⁺ sensor in the ER membrane. Activated STIM1 translocates to the plasma membrane where it interacts with and opens Orai1 channels, the pore-forming subunits of the CRAC channel. This allows for the influx of extracellular Ca²⁺, a process essential for the activation of downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is crucial for T-cell activation and cytokine production.[8] YM-58483 potently blocks this influx of Ca²⁺. [4]



[Click to download full resolution via product page](#)

Mechanism of SOCE Inhibition by YM-58483.

Biological Activity and In Vitro Efficacy

YM-58483 has demonstrated potent inhibitory effects on various cellular processes that are dependent on SOCE.

Assay	Cell Type	IC ₅₀	Reference
Thapsigargin-induced Ca ²⁺ influx	Jurkat T cells	100 nM	[2] [4]
T-cell proliferation (Mixed Lymphocyte Reaction)	Mouse spleen cells	330 nM	[1] [6]
IL-2 Production	Jurkat T cells	~100 nM	[4]
IL-4 Production	Murine Th2 T cell clone (D10.G4.1)	~100 nM	[5]
IL-5 Production	Murine Th2 T cell clone (D10.G4.1)	~100 nM	[5]
IL-5 Production	Human whole blood cells	~100 nM	[1] [5]
IL-13 Production	Human peripheral blood cells	148 nM	[1]
Histamine Release	RBL-2H3 cells	460 nM	[1]
Leukotriene Production	RBL-2H3 cells	310 nM	[1]

In Vivo Efficacy

Animal studies have shown the immunomodulatory and anti-inflammatory effects of YM-58483.

Animal Model	Effect	ED ₅₀ / Effective Dose	Reference
Delayed-Type Hypersensitivity (Mouse)	Inhibition of response	1.1 mg/kg	[4]
Graft-versus-Host Disease (Mouse)	Inhibition of CTL activity and IFN- γ production	1-30 mg/kg (p.o.)	[1][6]
Antigen-induced Airway Eosinophilia (Rat)	Reduction of eosinophil infiltration and IL-4 levels	3-30 mg/kg (p.o.)	[5]
Late Phase Asthmatic Bronchoconstriction (Guinea Pig)	Prevention of bronchoconstriction	30 mg/kg (p.o.)	[1]

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol describes the measurement of SOCE in a cell line such as Jurkat T cells using a fluorescent calcium indicator.

Workflow for Measuring SOCE Inhibition.

Materials:

- Jurkat T cells
- RPMI 1640 medium supplemented with 10% FBS
- Fura-2 AM or other suitable Ca²⁺ indicator
- Ca²⁺-free buffer (e.g., Hanks' Balanced Salt Solution without CaCl₂)
- Thapsigargin

- YM-58483
- CaCl_2
- Fluorometer or fluorescence microscope

Procedure:

- Culture Jurkat T cells in RPMI 1640 medium.
- Load the cells with Fura-2 AM (typically 1-5 μM) for 30-60 minutes at 37°C.
- Wash the cells twice with Ca^{2+} -free buffer to remove extracellular Fura-2 AM.
- Resuspend the cells in Ca^{2+} -free buffer and place them in the fluorometer cuvette or on the microscope stage.
- Record the baseline fluorescence for a few minutes.
- Add thapsigargin (typically 1 μM) to the cells to induce depletion of intracellular Ca^{2+} stores. This will cause a transient increase in intracellular Ca^{2+} .
- Once the fluorescence signal returns to baseline, add the desired concentration of YM-58483 and incubate for 2-5 minutes.
- Add CaCl_2 (typically 1-2 mM) to the extracellular buffer to initiate SOCE.
- Record the resulting increase in fluorescence, which represents Ca^{2+} influx through CRAC channels.
- Analyze the rate and amplitude of the Ca^{2+} influx to quantify the inhibitory effect of YM-58483.

In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

Materials:

- Spleen cells from two different mouse strains (e.g., C57BL/6 and BALB/c)
- RPMI 1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics
- YM-58483
- ^3H -thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)
- 96-well culture plates

Procedure:

- Prepare single-cell suspensions of splenocytes from both mouse strains.
- In a 96-well plate, co-culture responder splenocytes (e.g., from C57BL/6) with irradiated or mitomycin C-treated stimulator splenocytes (e.g., from BALB/c).
- Add varying concentrations of YM-58483 to the co-cultures.
- Incubate the plates for 4-5 days at 37°C in a humidified CO₂ incubator.
- For the final 18 hours of incubation, add ^3H -thymidine to each well.
- Harvest the cells onto filter mats and measure the incorporation of ^3H -thymidine using a scintillation counter.
- The reduction in ^3H -thymidine incorporation in the presence of YM-58483 indicates inhibition of T-cell proliferation.

Delayed-Type Hypersensitivity (DTH) Mouse Model

Materials:

- Mice (e.g., BALB/c)
- Antigen (e.g., sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH))
- YM-58483

- Vehicle for oral administration
- Calipers

Procedure:

- Sensitization: Sensitize the mice by injecting the antigen emulsified in an adjuvant (e.g., Complete Freund's Adjuvant) subcutaneously or intraperitoneally.
- Drug Treatment: Administer YM-58483 or vehicle orally to the mice for a specified number of days, starting before or at the time of challenge. Doses can range from 1-10 mg/kg.[6]
- Challenge: After 5-7 days of sensitization, challenge the mice by injecting the antigen into one of the hind footpads or ears. Inject the contralateral footpad or ear with saline as a control.
- Measurement: 24 to 48 hours after the challenge, measure the thickness of both the antigen-challenged and saline-injected footpads or ears using calipers.
- Analysis: The DTH response is quantified as the difference in swelling between the antigen-challenged and the saline-injected sites. A reduction in swelling in the YM-58483-treated group compared to the vehicle-treated group indicates an inhibitory effect on the DTH response.

Conclusion

YM-58483 is a valuable research tool for dissecting the intricate roles of SOCE and CRAC channels in cellular physiology and disease. Its high potency and selectivity make it an excellent probe for studying Ca^{2+} signaling in various cell types. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of YM-58483 in their specific models of interest. Further research into the therapeutic applications of YM-58483 may lead to the development of novel treatments for a range of immune-mediated and inflammatory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. Hooke - Protocols - Immunization of Mice to Induce DTH Response [hookelabs.com]
- 3. biocytogen.com [biocytogen.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- To cite this document: BenchChem. [Understanding the free base form of YM-58483]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398103#understanding-the-free-base-form-of-ym-58483]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com